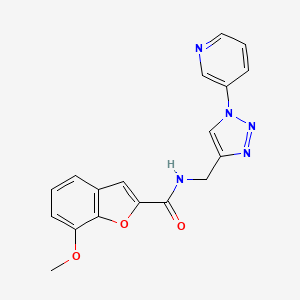![molecular formula C17H17N5O3S2 B2493547 Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 941936-91-0](/img/structure/B2493547.png)
Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate involves multi-step chemical reactions. Starting materials such as ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives are reacted in the presence of solvents like EtOH/TEA at room temperature to obtain various intermediates, which are further processed to achieve the final compound. These reactions utilize principles of organic synthesis, including condensation, cyclization, and functional group transformations, highlighting the complexity and specificity required in synthesizing such compounds (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic methods, including IR, Raman, ^(1)H NMR, ^(13)C NMR, and X-ray diffraction. These studies provide detailed information on the geometric parameters, bond lengths, bond angles, and the overall conformation of the molecule, allowing for a comprehensive understanding of its structure. Theoretical calculations using methods such as Ab Initio Hartree Fock and Density Functional Theory further complement these experimental findings (Koca et al., 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its reactivity and potential as a precursor for synthesizing more complex molecules. Its chemical properties, such as reactivity towards electrophilic and nucleophilic agents, and its behavior in condensation reactions, have been explored to synthesize a range of derivatives with diverse biological activities. This highlights the compound's versatility and importance in synthetic chemistry (Šermukšnytė et al., 2022).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior under different conditions. These properties are determined through experimental methods and provide insights into the compound's stability, solubility in various solvents, and its suitability for use in specific applications (Karczmarzyk et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions, are fundamental for its application in chemical synthesis and potential industrial applications. Studies focusing on these aspects help in designing reactions for the synthesis of novel compounds with desired functionalities and properties (Tanikaga et al., 1984).
Wirkmechanismus
Target of Action
The compound “Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate” is a complex molecule that likely targets multiple biological systemsIt contains a thiophene nucleus, which is known to possess a wide range of therapeutic properties . Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Mode of Action
The thiophene nucleus in the compound is known to interact with various biological targets, leading to a wide range of therapeutic effects . The compound’s interaction with its targets likely results in changes at the molecular and cellular levels, contributing to its therapeutic effects.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound likely affects multiple biochemical pathways. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound likely induces a variety of molecular and cellular changes. These changes could contribute to its therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Safety and Hazards
Zukünftige Richtungen
Thiophene and its derivatives have extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-2-25-16(24)11-6-3-4-7-12(11)19-14(23)10-27-17-21-20-15(22(17)18)13-8-5-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERHAISUGAVWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

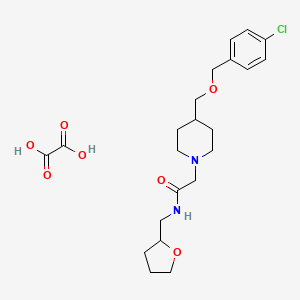
![(4E)-2-(4-Methoxyphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2493469.png)
![4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline](/img/structure/B2493470.png)

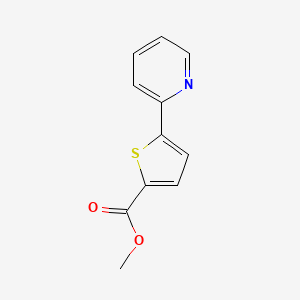
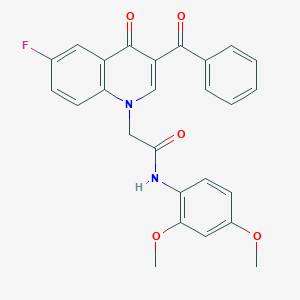
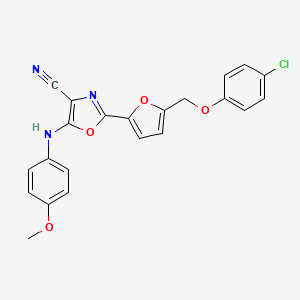
![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)
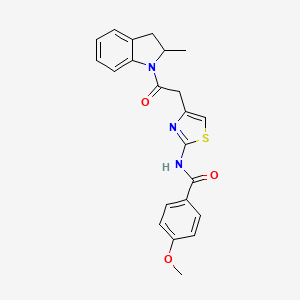
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)
![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2493485.png)
